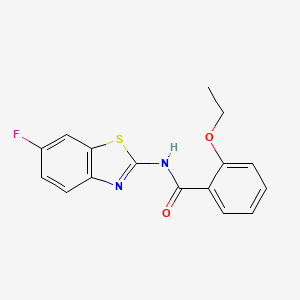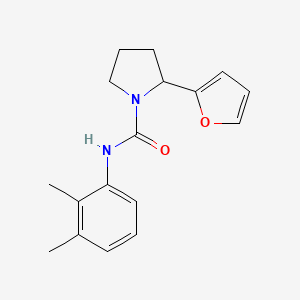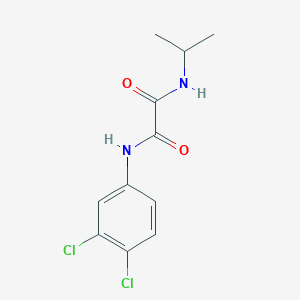![molecular formula C21H27ClN2O4S B4581693 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide
Descripción general
Descripción
Sulfonamides and their derivatives are a class of compounds known for their wide range of applications, including medicinal chemistry, due to their unique chemical structures and properties. The specific compound mentioned is part of this broader class, which is characterized by the presence of a sulfonamide group (-SO2NH2) attached to aromatic rings, potentially offering a variety of biological activities.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the coupling of sulfonyl chlorides with amines or amides in the presence of a base. A related study by Owa et al. (2002) on antitumor sulfonamides provides insight into the synthesis of complex sulfonamide structures, highlighting the importance of identifying the essential pharmacophore and drug-sensitive cellular pathways through gene expression changes associated with these compounds (Owa et al., 2002).
Molecular Structure Analysis
X-ray crystallography is often employed to determine the molecular structure of sulfonamide derivatives. Al-Hourani et al. (2015) conducted such analysis on tetrazole derivatives, providing a detailed view of the crystal structure, which is crucial for understanding the interaction of sulfonamide derivatives with biological targets (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including hydrolysis, sulfonation, and reactions with electrophiles and nucleophiles, owing to the reactive nature of the sulfonamide group. The synthesis and degradation of sulfomycin thiopeptide antibiotics, as explored by Bagley and Glover (2006), exemplify the chemical versatility of sulfonamide-containing compounds (Bagley & Glover, 2006).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Adamovich et al. (2017) investigated the crystal and molecular structure of a sulfone derivative, providing insights into the intermolecular interactions that define these properties (Adamovich et al., 2017).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards various reagents, are crucial for their biological activity and applications. The study by Derzhinskii et al. (1978) on the oxidative chlorination of hydroxyalkyl sulfides and sulfoxides highlights the reactivity of sulfone groups and their potential transformations (Derzhinskii et al., 1978).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Organic Synthesis Applications : Compounds featuring sulfonyl and chlorophenyl groups, similar to the one , are often subjects of organic synthesis studies aiming to explore novel synthetic pathways or improve existing ones. For example, research on the synthesis of methyl or aryl sulfonyl hydroxy biphenyls through electrosynthesis in liquid ammonia highlights the versatility of sulfonyl groups in facilitating reactions that lead to complex organic molecules (Boy et al., 1991).
Molecular Structure Analysis : Studies on the crystal structure of tetrazole derivatives, which include chlorophenyl and sulfonyl components, provide insights into the spatial arrangement and potential interactions of molecules with similar structural motifs. Such analyses are crucial for understanding the physical and chemical properties of new compounds (Al-Hourani et al., 2015).
Therapeutic Applications
Antitumor Activity : Research into sulfonamide derivatives, particularly those with structural features similar to the glycinamide moiety, has demonstrated significant antitumor activities. These studies have led to the development of compounds that inhibit cancer cell growth and proliferation through various mechanisms, including disruption of cell cycle processes (Owa et al., 2002).
Osteoporosis Treatment : The exploration of sulfonamide derivatives for their potential in treating osteoporosis reveals the therapeutic relevance of such compounds. Specifically, research on N-phenyl-methylsulfonamido-acetamide derivatives, which share functional group similarities with the compound , has shown effectiveness in inhibiting osteoclast differentiation, thus presenting a promising avenue for the development of new anti-osteoporosis drugs (Cho et al., 2020).
Propiedades
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-28-20-8-6-5-7-19(20)24(15-21(25)23-14-13-16(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,16H,4,13-15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJOAQDGUMNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCCC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(3-methylbutyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4581621.png)


![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)
![4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4581649.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)
![2-{[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4581677.png)

![6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4581698.png)
![7-(4-chlorobenzyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581700.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)
![N-[{[(4-chlorophenyl)sulfonyl]imino}(4-fluorophenyl)methyl]glycine](/img/structure/B4581713.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)